molecular formula C23H22N2O3 B12453408 N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenoxy)acetamide

N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B12453408
M. Wt: 374.4 g/mol
InChI Key: WBOSXSNXBNIAIT-UHFFFAOYSA-N
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Description

N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of 9-ethylcarbazole: This can be achieved by alkylation of carbazole with ethyl halides under basic conditions.

    Synthesis of 2-(2-methoxyphenoxy)acetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.

    Coupling Reaction: The final step involves the coupling of 9-ethylcarbazole with 2-(2-methoxyphenoxy)acetic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(9-ethylcarbazol-3-yl)-2-(2-hydroxyphenoxy)acetamide
  • N-(9-ethylcarbazol-3-yl)-2-(2-chlorophenoxy)acetamide
  • N-(9-ethylcarbazol-3-yl)-2-(2-nitrophenoxy)acetamide

Uniqueness

N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C23H22N2O3/c1-3-25-19-9-5-4-8-17(19)18-14-16(12-13-20(18)25)24-23(26)15-28-22-11-7-6-10-21(22)27-2/h4-14H,3,15H2,1-2H3,(H,24,26)

InChI Key

WBOSXSNXBNIAIT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)C4=CC=CC=C41

Origin of Product

United States

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